![molecular formula C19H20O7 B1630889 Murrangatin diacetate CAS No. 51650-59-0](/img/structure/B1630889.png)
Murrangatin diacetate
Overview
Description
Murrangatin diacetate is a naturally occurring compound found in a variety of plant sources. It has been studied for its potential medicinal properties, and may have potential applications in the laboratory.
Scientific Research Applications
Anti-Angiogenesis
Murrangatin has been found to suppress angiogenesis induced by tumor cell-derived media . It inhibits the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation .
Inhibition of AKT Activation
Murrangatin also inhibits AKT activation in zebrafish and endothelial cells . AKT phosphorylation was significantly decreased in murrangatin-treated human umbilical vein endothelial cells (HUVECs) .
Potential Anti-Lung-Cancer Drug
Given its anti-angiogenic effects and its ability to inhibit AKT activation, murrangatin is being considered as a potential candidate for the development of new anti-lung-cancer drugs .
Inhibition of Lung Cancer Cell Proliferation
Murrangatin can inhibit the proliferation of lung cancer cells . This property, combined with its anti-angiogenic effects, makes it a promising compound for lung cancer treatment.
Mechanism of Action
Target of Action
Murrangatin diacetate primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Murrangatin diacetate interacts with its target by inhibiting the activation of AKT . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 . The compound’s interaction with its targets results in changes in cellular processes, particularly those related to angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by Murrangatin diacetate is the AKT signaling pathway . By inhibiting the activation of AKT, Murrangatin diacetate disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of angiogenesis .
Result of Action
The molecular and cellular effects of Murrangatin diacetate’s action include the strong inhibition of the growth of subintestinal vessels in zebrafish embryos and the suppression of tumor conditioned media-induced angiogenic phenotypes . These phenotypes include cell proliferation, cell invasion, cell migration, and tube formation .
properties
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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